

Technical Application Note: Comprehensive Characterization of 1-Ethylazepan-2-one

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Compound of Interest

Compound Name: 1-Ethylazepan-2-one

CAS No.: 19797-08-1

Cat. No.: B027321

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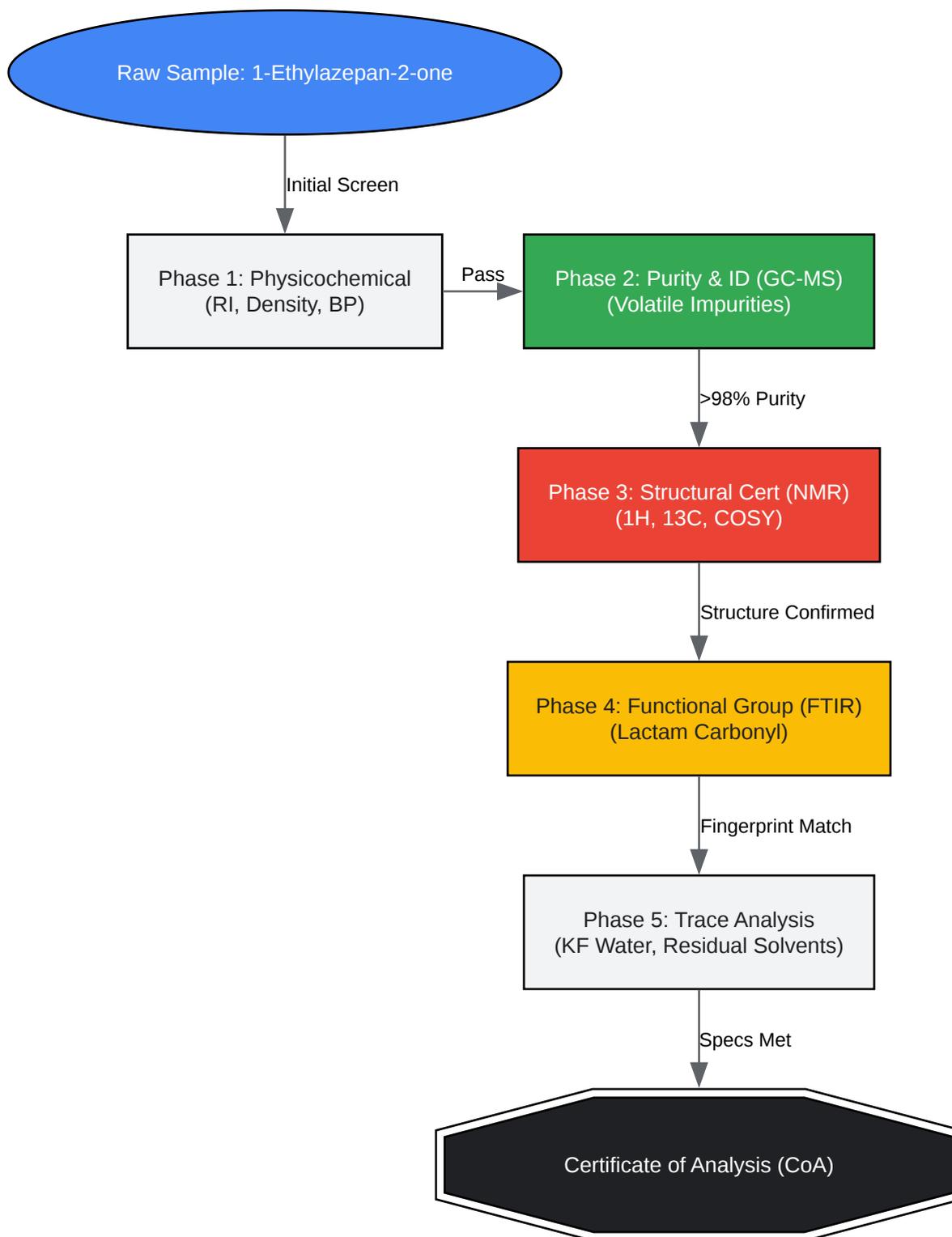
Executive Summary

1-Ethylazepan-2-one (CAS: 3222-47-7), commonly known as N-Ethylcaprolactam, is a seven-membered lactam ring widely utilized as a polar aprotic solvent and a transdermal penetration enhancer in pharmaceutical formulations. Its structural homology to Laurocapram (Azone) makes it a critical intermediate in drug delivery research.

This application note provides a rigorous, multi-modal characterization strategy. Unlike generic solvent analysis, this guide addresses the specific challenge of distinguishing N-alkyl homologs and quantifying ring-opening hydrolytic degradants (N-ethyl-6-aminocaproic acid).

Characterization Workflow

The following logic gate defines the sequential analysis required to validate the identity and purity of **1-Ethylazepan-2-one**.



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Figure 1: Step-wise analytical decision tree for N-alkyl lactam validation.

Physicochemical Profiling

Before advanced spectroscopy, fundamental constants provide a rapid "Go/No-Go" quality gate. Deviations here often indicate significant moisture contamination (due to the lactam's hygroscopicity) or synthesis byproducts.

Parameter	Expected Value	Method Reference	Causality/Significance
Appearance	Colorless to pale yellow liquid	Visual	Yellowing indicates oxidation or trace amine impurities.
Boiling Point	~125–130°C @ 10 mmHg	ASTM D1120	Verifies removal of lower-boiling solvents (e.g., toluene).
Refractive Index		ASTM D1218	Sensitive to water content; water () lowers this value.
Density	~0.99–1.01 g/mL	ASTM D4052	Consistent with N-alkyl caprolactam homologs.

Protocol A: Chromatographic Purity (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the "Gold Standard" for this molecule due to its volatility and thermal stability. This method separates the target from the starting material (Caprolactam) and the N-alkylation reagent (Ethyl Bromide/Iodide).

Method Parameters[1][2][3][4][5][6][7]

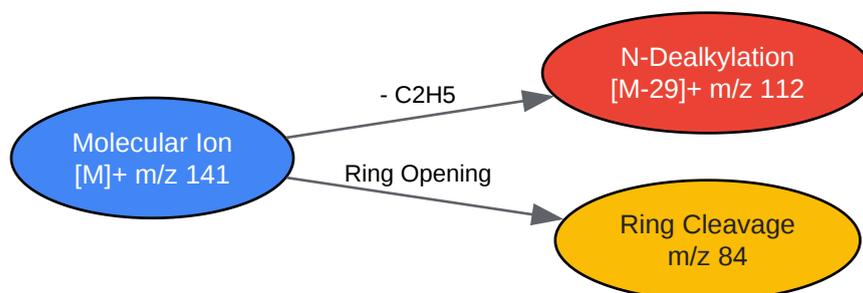
- Instrument: Agilent 7890/5977 (or equivalent).
- Column: Rtx-5 or DB-5MS (30m × 0.25mm × 0.25µm). Why? Low polarity phase minimizes tailing of the polar lactam.

- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
- Inlet: Split 50:1 @ 250°C.
- Oven Program:
 - Hold 60°C for 2 min (Solvent delay).
 - Ramp 15°C/min to 200°C (Elutes **1-Ethylazepan-2-one**).
 - Ramp 25°C/min to 280°C (Elutes heavy dimers).
- Detection: EI Source (70 eV), Scan range 35–350 amu.

Mass Spectral Interpretation

The fragmentation pattern is distinct from N-Methylcaprolactam.

- Molecular Ion (): m/z 141 (Base peak or high intensity).
- Key Fragments:
 - m/z 112 (): Loss of the ethyl group (). This confirms the N-ethyl substitution.
 - m/z 84: Characteristic ring contraction/cleavage of the azepan-2-one core.
 - m/z 55: Hydrocarbon chain fragmentation ().



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Figure 2: Primary fragmentation pathway for **1-Ethylazepan-2-one**.

Protocol B: Structural Confirmation (NMR)

Nuclear Magnetic Resonance (NMR) is required to differentiate **1-Ethylazepan-2-one** from potential isomers (e.g., O-ethylated lactams, though rare under standard synthesis).

Sample Preparation

- Solvent:

(Chloroform-d) is preferred over DMSO-

to prevent solvent peak overlap with the ring protons.

- Concentration: 10 mg in 0.6 mL.

NMR Assignments (400 MHz,)

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
3.40 – 3.50	Quartet (Hz)	2H		Deshielded by Nitrogen; diagnostic of N-ethylation.
3.20 – 3.30	Multiplet	2H	Ring	-proton to Nitrogen (ring).
2.50 – 2.60	Multiplet	2H	Ring	-proton to Carbonyl.
1.60 – 1.80	Multiplet	6H	Ring	Bulk methylene envelope.
1.10 – 1.15	Triplet (Hz)	3H		Terminal methyl group.

Self-Validation Check: The integral ratio of the Quartet (3.4 ppm) to the Triplet (1.1 ppm) must be exactly 2:3. Any deviation suggests residual ethanol or unreacted ethylating agent.

NMR Key Signals

- Carbonyl (): ~176 ppm (Typical for seven-membered lactams).
- (Ethyl): ~42-44 ppm.
- (Ring): ~48-50 ppm.

Protocol C: Functional Group Analysis (FTIR)

Fourier Transform Infrared Spectroscopy serves as a rapid ID test, particularly for checking water contamination (broad OH stretch).

- Method: ATR (Attenuated Total Reflectance) on neat liquid.
- Diagnostic Bands:
 - 1630–1645
: Tertiary Amide () stretch. Note: This is lower than secondary amides (caprolactam ~1660) due to the lack of hydrogen bonding on the nitrogen.
 - 2930, 2860
:
stretching (Alkyl chains).
 - No peak at 3200–3400
: Absence of
stretch confirms complete alkylation. (Presence indicates residual Caprolactam).[1]

Protocol D: Impurity Profiling

Residual Water (Karl Fischer)

- Method: Coulometric Karl Fischer titration.
- Limit: < 0.1% w/w.
- Reasoning: Lactams hydrolyze to amino acids (N-ethyl-6-aminocaproic acid) in the presence of water and heat. Low water content is critical for stability.

Residual Solvents (Headspace GC)

- Target: Toluene or Benzene (common synthesis solvents).
- Method: USP <467> Residual Solvents.

References

- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7768, Caprolactam (and homologs). Retrieved from [\[Link\]](#)
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- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.^[1] (Mechanistic basis for Amide I shift lowering in tertiary lactams).

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Sources

- [1. 1-Hexylazepan-2-one | C₁₂H₂₃NO | CID 181537 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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